1-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrrolidine structure, followed by the introduction of the chlorophenyl and thiadiazolyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone
- (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine
- 1-(4-Chlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylate These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Properties
Molecular Formula |
C15H15ClN4O3S |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H15ClN4O3S/c1-23-8-12-18-19-15(24-12)17-14(22)9-6-13(21)20(7-9)11-4-2-10(16)3-5-11/h2-5,9H,6-8H2,1H3,(H,17,19,22) |
InChI Key |
CNYCGTIKDGYFFL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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